3-(4-Chlorophenoxy)benzaldehyde
Overview
Description
3-(4-Chlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9ClO2. It is a slightly yellow liquid that has been investigated for its potential anti-tumor activity . This compound is used in various chemical syntheses, particularly in the development of inhibitors for fatty acid amide hydrolase .
Mechanism of Action
Target of Action
It has been used in the synthesis of fatty acid amide hydrolase (faah) inhibitors . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides with amine functional groups .
Mode of Action
In the context of its use in synthesizing faah inhibitors, it may interact with the faah enzyme, potentially inhibiting its activity . This could lead to an increase in endocannabinoid levels, which are involved in various physiological processes, including pain sensation, mood, and memory .
Biochemical Pathways
Given its role in the synthesis of faah inhibitors, it may indirectly influence the endocannabinoid system . By inhibiting FAAH, the breakdown of endocannabinoids could be reduced, potentially affecting various physiological processes regulated by these molecules .
Result of Action
It has been investigated for anti-tumour activity . As a component in the synthesis of FAAH inhibitors, it could potentially influence cellular processes regulated by endocannabinoids .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of fatty acid amide hydrolase inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process
Cellular Effects
Given its use in the synthesis of fatty acid amide hydrolase inhibitors , it may influence cell function by affecting the activity of this enzyme This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the synthesis of fatty acid amide hydrolase inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Given its role in the synthesis of fatty acid amide hydrolase inhibitors , it may interact with enzymes or cofactors involved in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)benzaldehyde typically involves the reaction of benzaldehyde with 4-chlorophenol. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, often using catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products:
Oxidation: 3-(4-Chlorophenoxy)benzoic acid.
Reduction: 3-(4-Chlorophenoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential anti-tumor properties and used in the synthesis of enzyme inhibitors.
Medicine: Research into its role in developing new therapeutic agents, particularly for cancer treatment.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
- 3-(4-Methylphenoxy)benzaldehyde
- 3-(4-Nitrophenoxy)benzaldehyde
- 3-(4-Methoxyphenoxy)benzaldehyde
Comparison: 3-(4-Chlorophenoxy)benzaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its methyl, nitro, and methoxy analogs, the chloro derivative often exhibits different physical properties and reactivity patterns, making it valuable for specific applications in chemical synthesis and biological research .
Properties
IUPAC Name |
3-(4-chlorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFRCYBOOWGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220066 | |
Record name | m-(p-Chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69770-20-3 | |
Record name | 3-(4-Chlorophenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69770-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenoxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069770203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-(p-Chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-(p-chlorophenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-Chlorophenoxy)benzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPE7KQ7BL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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